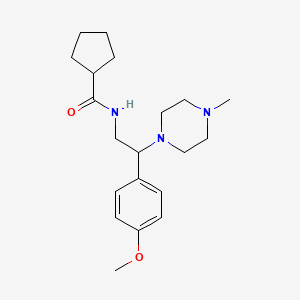
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide, also known as MP-10, is a synthetic compound that belongs to the class of piperazine derivatives. MP-10 has been extensively studied for its potential as a new drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mechanism Of Action
The mechanism of action of N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide is not fully understood. However, studies have suggested that N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide has also been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5), which are involved in inflammation and neurological disorders.
Biochemical And Physiological Effects
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide inhibits the migration and invasion of cancer cells, reduces the production of reactive oxygen species (ROS), and induces cell cycle arrest. N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide has also been shown to increase the levels of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are involved in the regulation of various physiological processes, such as blood pressure and smooth muscle relaxation.
Advantages And Limitations For Lab Experiments
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide has several advantages for lab experiments. It has a high degree of purity, stability, and solubility in water and organic solvents. N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide is its low bioavailability, which may limit its effectiveness in vivo.
Future Directions
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide has great potential as a new drug candidate for the treatment of various diseases. Future research should focus on improving the bioavailability of N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide, optimizing the synthesis process, and investigating its mechanism of action in more detail. Additionally, N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide should be tested in animal models to evaluate its efficacy and safety in vivo. Finally, clinical trials should be conducted to determine the effectiveness of N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide in humans.
Synthesis Methods
The synthesis of N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide involves the reaction of 4-methoxyphenylacetic acid with 4-methylpiperazine in the presence of thionyl chloride to form 4-methoxyphenylacetyl chloride. The resulting compound is then reacted with cyclopentylamine in the presence of triethylamine to form N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide. The overall yield of the synthesis process is around 70%.
Scientific Research Applications
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide has been extensively studied for its potential as a new drug candidate for the treatment of various diseases. In vitro studies have shown that N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Additionally, N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide has been investigated for its potential as a new drug candidate for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-22-11-13-23(14-12-22)19(16-7-9-18(25-2)10-8-16)15-21-20(24)17-5-3-4-6-17/h7-10,17,19H,3-6,11-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWHJKSDSIEUMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2CCCC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

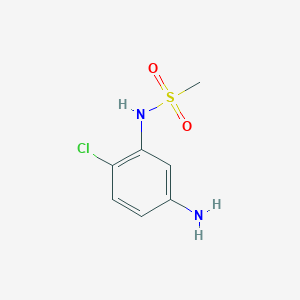
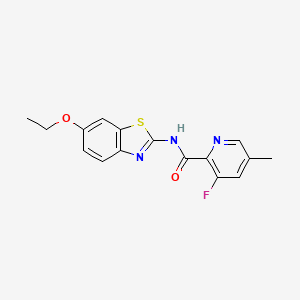
![N-(2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2803769.png)
![3-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline](/img/structure/B2803772.png)
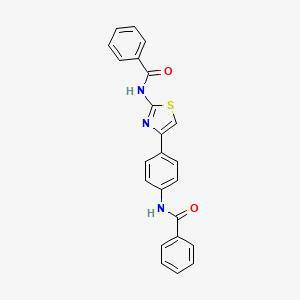
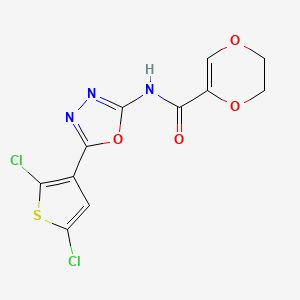
![5-[(3-chlorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2803775.png)
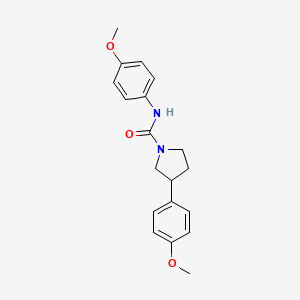
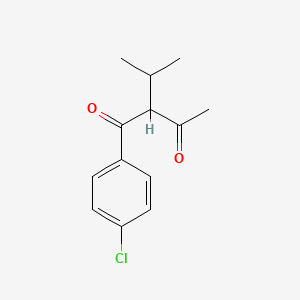

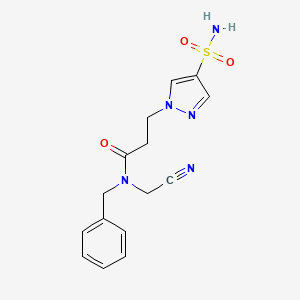
![N-(4-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2803782.png)
![2-[(3-Phenyl-2-propenyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2803784.png)
![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2803786.png)